molecular formula C27H30N4O4 B4189246 N-benzyl-2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]aniline

N-benzyl-2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]aniline

Cat. No. B4189246
M. Wt: 474.6 g/mol
InChI Key: STCKKUSVAJXTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]aniline, commonly known as BPPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPA belongs to the class of anilines and is a derivative of piperazine. It has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of BPPA is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. Inhibition of these enzymes by BPPA results in a reduction in inflammation and an increase in acetylcholine levels, respectively.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that it reduces inflammation and improves cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, the exact mechanism by which BPPA exerts these effects is not fully understood.

Advantages and Limitations for Lab Experiments

BPPA has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activities. However, there are also some limitations to its use in lab experiments. BPPA is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, it has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.

Future Directions

There are several future directions for research on BPPA. One area of interest is the development of BPPA-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of BPPA as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of BPPA and its potential applications in various fields.

Scientific Research Applications

BPPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BPPA has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial activities. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, BPPA has been used as a building block for the synthesis of organic semiconductors and liquid crystals. In environmental science, BPPA has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-2-18-35-24-11-8-22(9-12-24)27(32)30-16-14-29(15-17-30)23-10-13-26(31(33)34)25(19-23)28-20-21-6-4-3-5-7-21/h3-13,19,28H,2,14-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCKKUSVAJXTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-propoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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